(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine is a synthetic molecule classified as a CCR5 antagonist. [] This compound plays a crucial role in scientific research, specifically in the development of anti-HIV therapies. [, , , ] Its significance stems from its ability to bind to the CCR5 receptor, a protein found on the surface of specific immune cells that HIV uses to enter and infect these cells. [, , , ]
While specific details about the synthesis of (1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine are not provided in the provided abstracts, they do mention that Maraviroc, which incorporates this molecule, is a synthetic compound. [] It's important to note that the synthesis of such complex molecules typically involves multiple steps and specialized chemical reactions.
(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine possesses a complex molecular structure, characterized by a bicyclic ring system, an isopropyl group, a methyl group, and a phenylpropyl group. [] This structure is significant because it allows the molecule to interact with the CCR5 receptor in a specific manner. [, , , ]
(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine functions as an allosteric noncompetitive antagonist of the CCR5 receptor. [, , , ] This means that it binds to a site on the receptor different from where the natural chemokine ligands bind, thereby preventing the binding of these ligands and inhibiting the activation of the receptor. [, , , ] By blocking the CCR5 receptor, this compound prevents HIV from entering and infecting specific immune cells, thus inhibiting viral replication. [, , , ]
Maraviroc, which incorporates (1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine, exhibits borderline physicochemical properties for optimal pharmacokinetics. [] It displays moderate lipophilicity (log D7.4 2.1) and basicity (pKa 7.3) with several hydrogen-bonding functionalities. [] These properties influence its absorption, distribution, metabolism, and elimination in the body. []
(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine serves as a crucial component of Maraviroc, a medication used in the treatment of HIV-1 infection. [] Its primary application lies in its ability to inhibit HIV entry into host cells by antagonizing the CCR5 receptor, offering a targeted approach to managing HIV infection. [, , , ]
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0